(2E)-3-[(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)CARBAMOYL]PROP-2-ENOIC ACID
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Overview
Description
(2E)-3-[(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)CARBAMOYL]PROP-2-ENOIC ACID: is an organic compound that features a thiophene ring substituted with cyano and dimethyl groups, connected to a carbamoyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)CARBAMOYL]PROP-2-ENOIC ACID typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of Cyano and Dimethyl Groups: The cyano and dimethyl groups are introduced via electrophilic substitution reactions.
Attachment of the Carbamoyl Group: The carbamoyl group is attached through a nucleophilic substitution reaction.
Formation of the Propenoic Acid Moiety: The final step involves the formation of the propenoic acid moiety through a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its electronic properties due to the presence of the thiophene ring.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry:
- Used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (2E)-3-[(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)CARBAMOYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological targets, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(2E)-3-[(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)CARBAMOYL]PROP-2-ENOIC ACID: can be compared with other thiophene derivatives such as and .
Uniqueness:
- The presence of both cyano and carbamoyl groups in the same molecule provides unique reactivity and interaction profiles.
- The combination of these functional groups with the propenoic acid moiety enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
(E)-4-[(3-cyano-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6-7(2)17-11(8(6)5-12)13-9(14)3-4-10(15)16/h3-4H,1-2H3,(H,13,14)(H,15,16)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBVVJQMUUACRY-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C/C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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